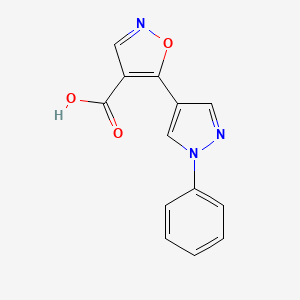
5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach could be the condensation of suitably substituted chalcones (3-aryl-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-ones) with isoniazid in acetic acid. The reaction yields the desired product, which can be characterized using analytical techniques such as 1H NMR , 13C NMR , IR , HRMS , and ESI–MS spectra .
Scientific Research Applications
Synthesis and Transformations
- The synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their transformations for further chemical modifications demonstrate the versatility of pyrazole-oxazole compounds in creating functionalized molecules for various applications (Prokopenko et al., 2010).
Biological Activities
- Structural, spectral, and theoretical investigations of pyrazole-4-carboxylic acid derivatives have contributed to understanding their biological significance. For instance, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid provide insights into its properties through experimental and theoretical approaches (Viveka et al., 2016).
Antimicrobial and Antioxidant Activities
- Research on pyrazole derivatives, including pyrazolopyrimidinyl keto-esters, has explored their enzymatic activity and potential as antimicrobial agents. These compounds show a promising effect on increasing reactivity of specific enzymes, highlighting their potential in bioactive compound development (Abd & Awas, 2008).
NLO Materials
- N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been evaluated for their optical nonlinearity, indicating their potential as materials for optical limiting applications. Such studies are crucial for developing new materials with specific optical properties (Chandrakantha et al., 2013).
Heterocyclic Dyes
- The synthesis of carboxylic pyrazolone-based heterocyclic dyes demonstrates the application of pyrazole derivatives in dye chemistry, where the effects of substituents on the aromatic rings and the type of heterocyclic rings influence the properties of the dyes (Tao et al., 2019).
Antifungal Activity
- Modifications of pyrazole-4-carboxylic acid derivatives have led to the discovery of compounds with significant antifungal activity, emphasizing the role of chemical structure in biological efficacy (Liu et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have shown antimicrobial activity, suggesting potential targets could be enzymes or proteins essential for microbial growth and survival .
Mode of Action
It’s likely that the compound interacts with its targets, leading to inhibition of essential biochemical processes, thereby exerting its antimicrobial effects .
Biochemical Pathways
Given its antimicrobial activity, it’s plausible that the compound interferes with pathways crucial for microbial growth and survival .
Result of Action
The compound has been associated with antimicrobial activity, suggesting it may lead to the death of microbial cells .
Biochemical Analysis
Biochemical Properties
5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as kinases and proteases. These interactions often involve the binding of the compound to the active sites of the enzymes, leading to either inhibition or activation of the enzyme’s activity. For instance, the compound may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. Additionally, it can interact with proteases, potentially inhibiting their ability to cleave peptide bonds .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Furthermore, it has been observed to affect gene expression by modulating transcription factors, resulting in either upregulation or downregulation of specific genes. The compound also impacts cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. The compound can bind to specific proteins, leading to conformational changes that either activate or inhibit the protein’s function. For example, it may bind to a receptor protein, triggering a signaling cascade that results in cellular responses. Additionally, the compound can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis. Changes in gene expression are also mediated by the compound’s interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and potency. In vitro studies have shown that the compound remains stable under certain conditions, but may degrade when exposed to light or extreme pH levels. Long-term effects on cellular function have also been observed, with prolonged exposure to the compound leading to sustained changes in cell signaling and gene expression. In vivo studies have demonstrated that the compound can have lasting effects on tissue function and overall organism health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur. For instance, high doses of the compound have been associated with liver toxicity and renal impairment in animal studies. Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this threshold can lead to adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, it may inhibit the activity of an enzyme involved in glycolysis, resulting in decreased glucose metabolism and altered energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .
Properties
IUPAC Name |
5-(1-phenylpyrazol-4-yl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-13(18)11-7-15-19-12(11)9-6-14-16(8-9)10-4-2-1-3-5-10/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIHBJJDFZNMTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=C(C=NO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


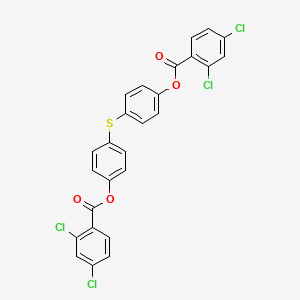
![tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1470998.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1471000.png)
![3-(2-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1471002.png)
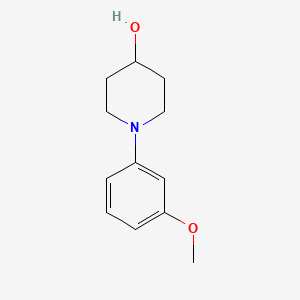




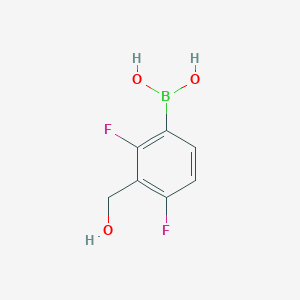
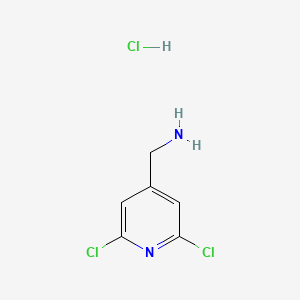
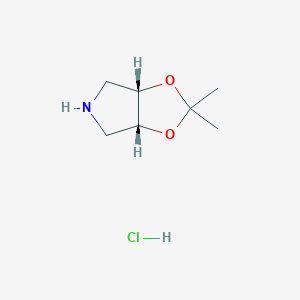
![Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride](/img/structure/B1471018.png)

